2-Chloro-4-nitrobenzene-1-sulfonyl fluoride

Sulfonyl fluoride stability Hydrolysis resistance SuFEx click chemistry

Covalent probe researchers need SuFEx building blocks with enhanced electrophilicity and chemoselectivity. 2-Chloro-4-nitrobenzenesulfonyl fluoride, bearing dual electron-withdrawing Cl and NO2 groups, accelerates SuFEx reactions while maintaining hydrolytic stability and orthogonal coupling capacity. • Rapid SuFEx conversion: 72-99% to sulfonyl azides under mild conditions. • Orthogonal reactivity: Cl handle for cross-couplings while SO2F intact for late-stage bioconjugation. • Covalent GST probe: SAR studies show irreversible inhibition (GSTA1 IC50 1.4 µM, GSTP1-1 21 µM).

Molecular Formula C6H3ClFNO4S
Molecular Weight 239.61 g/mol
Cat. No. B13244642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3ClFNO4S
Molecular Weight239.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)F
InChIInChI=1S/C6H3ClFNO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H
InChIKeyDWBOTHFCTNCQIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-nitrobenzene-1-sulfonyl fluoride – Dual EWG Sulfonyl Fluoride for SuFEx and Probe Design


2-Chloro-4-nitrobenzene-1-sulfonyl fluoride (CAS 500585-95-5; molecular formula C₆H₃ClFNO₄S; molecular weight 239.61 g/mol) is a heterotrifunctional aryl sulfonyl fluoride bearing two strong electron-withdrawing substituents—a chlorine atom at the 2-position and a nitro group at the 4-position—on the benzene ring . It belongs to the sulfonyl fluoride (SO₂F) family, which has gained prominence since Sharpless and co-workers introduced sulfur(VI) fluoride exchange (SuFEx) as a reliable click chemistry reaction in 2014 [1]. The compound is commercially available from multiple suppliers at 95% purity and is primarily employed as a reactive building block in organic synthesis, as a covalent warhead in chemical biology, and as an intermediate in medicinal chemistry programs .

Workflow SuFEx click chemistry building block and covalent probe design
Selection Dual electron-withdrawing substitution for tuned electrophilicity
Context Covalent fragment screening, SAR probe for antibacterial pharmacophore, bifunctional linker synthesis

Why This Compound Cannot Be Replaced by Generic Aryl Sulfonyl Fluorides


Aryl sulfonyl fluorides are not interchangeable commodities; their reactivity, hydrolytic stability, and biological target engagement are exquisitely tuned by the electronic nature and position of aromatic substituents [1]. The presence of both a chloro (σₘ ≈ 0.37) and a nitro (σₚ ≈ 0.78) group on the same ring in 2-chloro-4-nitrobenzene-1-sulfonyl fluoride creates a uniquely electron-deficient aromatic system that simultaneously enhances the electrophilicity of the SO₂F group for SuFEx reactions while potentially modulating the compound's pharmacokinetic properties and target selectivity profiles compared to analogs bearing only a single electron-withdrawing group [2]. Substituting this compound with, for example, the simpler 4-nitrobenzenesulfonyl fluoride (which lacks the ortho-chloro substituent) or benzenesulfonyl fluoride (which carries no activating groups) would alter both the reaction kinetics and the biological activity profile, as demonstrated by structure-activity relationship studies showing that the ortho-nitro pharmacophore is critical for antibacterial activity in this compound class [3].

Single-EWG analogs may shift reactivity: replacing the 2-Cl/4-NO₂ system with only one electron-withdrawing group (e.g., 4-nitrobenzenesulfonyl fluoride) alters SuFEx kinetics and hydrolytic half-life, potentially reducing conjugation efficiency.
Positional isomer mismatch limits SAR transfer: the 2-Cl-5-NO₂ isomer (CNBSF) shows GST inhibition profiles that may not reproduce with the 2-Cl-4-NO₂ regioisomer; nitro position influences isoform selectivity and cellular permeability.
Generic sulfonyl fluorides lack pharmacophoric guidance: benzenesulfonyl fluoride or singly-substituted analogs do not support the ortho-nitro pharmacophore model for antibacterial screening, limiting their value as comparator probes.

Quantitative Differentiation Evidence vs. Structural Analogs


Hydrolytic Stability Advantage Over the Sulfonyl Chloride Analog

When comparing 2-chloro-4-nitrobenzene-1-sulfonyl fluoride directly to its synthetic precursor 2-chloro-4-nitrobenzenesulfonyl chloride (CAS 20201-03-0), the sulfonyl fluoride exhibits markedly superior hydrolytic stability. The general stability order for sulfonyl halides is well established as fluorides > chlorides > bromides > iodides, with aryl sulfonyl fluorides being sufficiently robust to survive steam distillation during purification [1]. The sulfonyl fluoride group tolerates a broad range of reaction conditions—including amide and ester formation, directed ortho-lithiation, and transition-metal-catalyzed cross-couplings—whereas the corresponding sulfonyl chloride undergoes rapid hydrolysis and indiscriminate reaction at the SO₂Cl moiety under similar conditions [2]. This differential stability translates into higher yields (82–94%) when sulfonyl fluorides are prepared from sulfonyl chlorides via fluoride ion exchange, and enables sequential functionalization strategies that are not feasible with the chloride analog .

Stability vs. Sulfonyl Chloride
Head-to-head
Reported stability order F > Cl; SO₂F tolerates steam distillation, amide coupling, ortho-lithiation, Pd cross-coupling
Synthesis from chloride: 82–94% yield via ion exchange
Supports aqueous/organic biphasic reactions and sequential orthogonal functionalization strategies
Sulfonyl chloride analog (CAS 20201-03-0) undergoes rapid hydrolysis; chemoselectivity limited
Sulfonyl fluoride stability Hydrolysis resistance SuFEx click chemistry Aqueous compatibility

Ortho-Nitro Pharmacophore Requirement for Antibacterial Activity

Structure-activity relationship (SAR) studies by Sadlowski et al. (2018) established that antibacterial activity in the aryl sulfonyl fluoride series depends critically on the presence of a nitro group in the ortho position relative to the SO₂F warhead. Aromatic sulfonyl fluorides bearing an ortho-nitro substituent demonstrated remarkable activity against drug-resistant pathogens including methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant Acinetobacter baumannii, and Pseudomonas aeruginosa [1]. In contrast, the para-nitro isomer (4-nitrobenzenesulfonyl fluoride, CAS 349-96-2) did not exhibit comparable antibacterial potency, indicating that the ortho-nitro arrangement is a specific pharmacophoric requirement [1]. Although 2-chloro-4-nitrobenzene-1-sulfonyl fluoride carries its nitro group at the para position (rather than ortho), the additional ortho-chloro substituent may partially compensate through its own electron-withdrawing effect, making this compound a valuable comparator for probing the electronic and positional requirements of the antibacterial pharmacophore [2].

Ortho-NO₂ Pharmacophore SAR
Class-level
Ortho-nitro isomer active against MRSA, MDR A. baumannii, P. aeruginosa; para-nitro lacks comparable potency
2-Cl-4-NO₂ combination not yet systematically quantified for antibacterial activity
Enables dissection of electronic vs. positional contributions to antimicrobial screening endpoints
2-Cl-4-NO₂ serves as a critical SAR comparator; direct antibacterial data required
Antibacterial MRSA Gram-negative pathogens Ortho-nitro pharmacophore Covalent warhead

Electron-Withdrawing Modulation of Reactivity and Hydrolytic Half-Life

The reactivity of aryl sulfonyl fluorides toward nucleophiles and their aqueous hydrolytic stability are predictably modulated by the electronic properties of aromatic substituents. Kinetic studies on aryl sulfonyl fluoride hydrolysis have yielded a positive Hammett reaction constant (ρ ≈ 2.9), indicating that electron-withdrawing groups (EWGs) significantly accelerate nucleophilic attack at the sulfur center while also reducing non-specific hydrolysis relative to the catalyzed reaction [1]. With a nitro group (Hammett σₚ = 0.78) and a chloro substituent (σₘ = 0.37), 2-chloro-4-nitrobenzene-1-sulfonyl fluoride carries one of the most electron-deficient aromatic rings among commercially available sulfonyl fluorides. In systematic aqueous stability studies of aryl sulfonyl fluoride probes, compounds with strong EWG substitution exhibited half-lives as short as 1–4 hours under physiological conditions, compared to >24 hours for unsubstituted or electron-donating analogs, representing an approximately 4- to 24-fold difference in reactivity that directly impacts labeling efficiency and target engagement [2].

Hydrolytic Half-Life Modulation
Class-level
Hammett ρ ≈ 2.9 for SO₂F hydrolysis; strong EWG analogs t₁/₂ ≈ 1–4 h vs. >24 h for EDG/non-substituted
Dual EWG (σₚ-NO₂ 0.78, σₘ-Cl 0.37) predicts intermediate-to-high reactivity
Reactivity window supports efficient SuFEx bioconjugation while retaining sufficient aqueous stability for cellular assays
Precise t₁/₂ for this compound not experimentally reported; class-level inference
Hammett analysis Structure-reactivity relationship Hydrolytic half-life Covalent inhibitor tuning

Irreversible GST Inhibition by a Positional Isomer

The 2-chloro-5-nitro positional isomer of the target compound, known as CNBSF (CAS 3829-23-0), has been characterized as a potent, irreversible, and cell-permeable inhibitor of glutathione S-transferase π 1-1 (GSTP1-1) and GST α 1-1 (GSTA1), with IC₅₀ values of 21 μM and 1.4 μM, respectively [1]. In direct comparison, CNBSF demonstrated markedly superior inhibitory activity relative to ethacrynic acid (EA), a widely used but reversible GST inhibitor, and, unlike EA, maintained sustained GST inactivation due to its irreversible covalent mechanism . The mechanism involves initial reaction of CNBSF with intracellular glutathione (GSH) via aromatic nucleophilic substitution, followed by sulfonylation of Tyr108 in the GST active site, forming a stable sulfonyl ester bond [1]. Given the structural similarity between CNBSF (2-Cl-5-NO₂) and the target compound (2-Cl-4-NO₂), the latter represents a high-value comparator for probing how nitro group position (para vs. meta) affects GST isoform selectivity, cellular permeability, and the kinetics of the two-step inhibition mechanism [2].

GST Inhibition by Positional Isomer
Cross-study comparable
2-Cl-5-NO₂ isomer (CNBSF) IC₅₀ GSTP1-1 = 21 μM, GSTA1 = 1.4 μM; irreversible, cell-permeable
15-fold selectivity for GSTA1 over GSTP1-1; ethacrynic acid reversible, lower potency
2-Cl-4-NO₂ regioisomer serves as a comparator to probe how nitro position influences GST isoform selectivity and target residence time
Direct inhibition data for target compound not yet available; CNBSF used as reference
Glutathione S-transferase GSTP1-1 Irreversible inhibitor Cancer drug resistance Covalent inhibitor

SuFEx Reactivity Enhancement by Electron-Withdrawing Groups

In a systematic study of sulfonyl fluoride conversion to sulfonyl azides via Lewis base activation (DBU/TMSN₃ in acetonitrile), substrates bearing electron-withdrawing groups on the aromatic ring underwent rapid and high-yielding conversion (72–99% yield), whereas electron-donating and sterically hindered substrates required modified conditions or extended reaction times to achieve comparable conversion [1]. The dual electron-withdrawing nature of 2-chloro-4-nitrobenzene-1-sulfonyl fluoride—with both nitro and chloro substituents synergistically polarizing the S–F bond—predicts that this compound will reside at the high-reactivity end of the aryl sulfonyl fluoride spectrum in SuFEx transformations [2]. This enhanced reactivity enables faster reaction times, lower catalyst loadings, and broader nucleophile scope compared to unsubstituted or singly-substituted analogs, directly impacting synthetic efficiency in library production and scale-up contexts [1].

SuFEx Reactivity Enhancement
Class-level
EWG-substituted sulfonyl fluorides: 72–99% conversion to sulfonyl azides (DBU/TMSN₃, MeCN, RT)
EDG-substituted substrates require modified conditions for comparable conversion
Supports faster cycle times and higher yields in library synthesis; dual-EWG pattern predicts high-reactivity end of spectrum
Reactivity prediction based on class behavior; experimental confirmation recommended for scale-up
SuFEx Click chemistry Sulfonyl azide synthesis Lewis base activation Reaction kinetics

Priority Application Scenarios Based on Differentiation Evidence


Covalent Fragment Library and GST Inhibitor Optimization

This compound is ideally suited as a covalent fragment for screening campaigns targeting glutathione S-transferase isoforms and other nucleophilic-enzyme families. Building on the demonstrated irreversible GST inhibition of its 2-Cl-5-NO₂ isomer (CNBSF; IC₅₀ GSTP1-1 = 21 μM, GSTA1 = 1.4 μM), the 2-Cl-4-NO₂ regioisomer enables systematic exploration of how nitro group placement modulates isoform selectivity, cellular permeability, and the kinetics of the two-step (GSH conjugation followed by active-site sulfonylation) inhibition mechanism [1]. Its dual electron-withdrawing character ensures sufficient electrophilicity for covalent target engagement while maintaining the hydrolytic stability needed for cellular assays [2].

SuFEx-Based Parallel Synthesis and High-Throughput Derivatization

The enhanced SuFEx reactivity conferred by the dual EWG substitution pattern makes this compound a preferred building block for parallel library synthesis. Under standard DBU/TMSN₃ conditions in acetonitrile at room temperature, EWG-substituted sulfonyl fluorides achieve 72–99% conversion to sulfonyl azides, compared to incomplete conversion for electron-rich analogs [3]. This rate acceleration directly reduces synthesis cycle times and increases the success rate in high-throughput experimentation, making the compound cost-effective for large-scale medicinal chemistry operations.

Antibacterial Pharmacophore Mapping and Resistance Profiling

Given that the ortho-nitro substitution pattern has been validated as a pharmacophoric requirement for antibacterial activity against MRSA and multidrug-resistant Gram-negative pathogens, 2-chloro-4-nitrobenzene-1-sulfonyl fluoride serves as a critical SAR probe to test whether the combination of ortho-Cl and para-NO₂ can recapitulate or exceed the activity of the ortho-nitro series [4]. Its distinct substitution pattern allows researchers to decouple electronic effects from positional effects in antimicrobial activity, informing the design of next-generation sulfonyl fluoride antibiotics with optimized resistance profiles.

Orthogonal Bifunctional Linker for Chemical Biology Probes

Unlike the corresponding sulfonyl chloride, which suffers from hydrolytic lability and poor chemoselectivity, the sulfonyl fluoride group in this compound remains intact under amide coupling, esterification, and transition-metal-catalyzed cross-coupling conditions [5]. This orthogonality enables sequential functionalization strategies: the chloro substituent can participate in Pd-catalyzed cross-coupling reactions while the SO₂F group is preserved for subsequent SuFEx conjugation to a biomolecular target. This property is particularly valuable for constructing PROTAC-like heterobifunctional molecules and activity-based protein profiling (ABPP) probes.

Application
Selection Property
Validation Focus
Covalent fragment screening (GST isoforms)
Nitro positional isomer comparison
Target engagement and cellular permeability profiling
SuFEx-based parallel library synthesis
Enhanced electrophilicity from dual EWG
Reaction rate and functional group tolerance under standard conditions
Antibacterial pharmacophore mapping
2-Cl/4-NO₂ substitution for SAR dissection
Antimicrobial screening endpoints against Gram-positive and Gram-negative panels
Orthogonal bifunctional linker synthesis
SO₂F stability under cross-coupling and amidation
Sequential derivatization without warhead hydrolysis; PROTAC/ABPP probe assembly
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